1-(3,5-Difluorophenyl)but-3-EN-1-amine
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Overview
Description
1-(3,5-Difluorophenyl)but-3-EN-1-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a butenylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluorophenyl)but-3-EN-1-amine typically involves the reaction of 3,5-difluorobenzaldehyde with a suitable amine precursor under controlled conditions. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, followed by a reductive amination process to introduce the amine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluorophenyl)but-3-EN-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into more saturated amine derivatives.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces more saturated amine derivatives .
Scientific Research Applications
1-(3,5-Difluorophenyl)but-3-EN-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)but-3-EN-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and selectivity, while the butenylamine chain may facilitate interactions with biological membranes or other cellular components .
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Difluorophenyl)but-3-EN-1-amine: Similar structure but with different fluorine substitution pattern.
3,5-Difluoroacetophenone: A related compound with a ketone group instead of an amine.
(1S)-1-(3,5-Difluorophenyl)but-3-EN-1-amine: An enantiomer of the compound with potential differences in biological activity.
Uniqueness
1-(3,5-Difluorophenyl)but-3-EN-1-amine is unique due to its specific substitution pattern and the presence of both a difluorophenyl group and a butenylamine chain. This combination of features can result in distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H11F2N |
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Molecular Weight |
183.20 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)but-3-en-1-amine |
InChI |
InChI=1S/C10H11F2N/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h2,4-6,10H,1,3,13H2 |
InChI Key |
FFWOTYXWHGHMMS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(C1=CC(=CC(=C1)F)F)N |
Origin of Product |
United States |
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